molecular formula C12H21ClNO3- B11816927 tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Cat. No.: B11816927
M. Wt: 262.75 g/mol
InChI Key: URCXKDJGFMFKMS-WPRPVWTQSA-M
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Description

tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a chemical compound that features a tert-butyl group, a carbamate functional group, and a chiral center

Preparation Methods

The synthesis of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Vilsmeier Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    N-Boc Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Chemical Reactions Analysis

tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in chemical reactions with target molecules. The carbamate group, for instance, can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its functional groups, which enable a wide range of chemical transformations and applications.

Properties

Molecular Formula

C12H21ClNO3-

Molecular Weight

262.75 g/mol

IUPAC Name

N-tert-butyl-N-[(3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14(11(16)17)12(3,4)5/h8,10H,6-7H2,1-5H3,(H,16,17)/p-1/t8-,10-/m0/s1

InChI Key

URCXKDJGFMFKMS-WPRPVWTQSA-M

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CCl)N(C(=O)[O-])C(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)CCl)N(C(=O)[O-])C(C)(C)C

Origin of Product

United States

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